Methyl 4-amino-2-nitrobenzoate
Overview
Description
Methyl 4-amino-2-nitrobenzoate is an organic compound with the molecular formula C8H8N2O4. It is a derivative of benzoic acid, featuring both an amino group and a nitro group attached to the benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-amino-2-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. The typical synthetic route involves the nitration of methyl benzoate to form methyl 4-nitrobenzoate, followed by the reduction of the nitro group to an amino group.
Nitration: Methyl benzoate is nitrated using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to yield methyl 4-nitrobenzoate.
Reduction: The nitro group in methyl 4-nitrobenzoate is reduced to an amino group using reducing agents such as tin and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods: Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen in the presence of a palladium catalyst.
Substitution: The amino group can participate in electrophilic aromatic substitution reactions, such as diazotization followed by coupling with phenols or amines.
Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like trifluoroperoxyacetic acid.
Common Reagents and Conditions:
Reducing Agents: Tin and hydrochloric acid, catalytic hydrogenation.
Oxidizing Agents: Trifluoroperoxyacetic acid.
Substitution Reagents: Nitrous acid for diazotization, phenols, and amines for coupling reactions.
Major Products:
Reduction: this compound can be converted to methyl 4-amino-2-aminobenzoate.
Substitution: Formation of azo compounds when coupled with phenols or amines.
Oxidation: Conversion back to methyl 4-nitrobenzoate.
Scientific Research Applications
Methyl 4-amino-2-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of specialty chemicals and as a precursor for more complex organic compounds.
Mechanism of Action
The mechanism of action of methyl 4-amino-2-nitrobenzoate involves its interaction with various molecular targets. The amino and nitro groups can participate in hydrogen bonding and electrostatic interactions with enzymes and receptors, modulating their activity. The compound’s reactivity allows it to form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function.
Comparison with Similar Compounds
- Methyl 2-amino-4-nitrobenzoate
- Methyl 2-amino-6-nitrobenzoate
- Methyl 3,5-dinitrobenzoate
Comparison: Methyl 4-amino-2-nitrobenzoate is unique due to the specific positioning of the amino and nitro groups on the benzene ring, which influences its reactivity and interaction with other molecules. Compared to its isomers, it may exhibit different chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
methyl 4-amino-2-nitrobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c1-14-8(11)6-3-2-5(9)4-7(6)10(12)13/h2-4H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWNMNVHDDCDSPU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60563404 | |
Record name | Methyl 4-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84228-45-5 | |
Record name | Benzoic acid, 4-amino-2-nitro-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=84228-45-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-amino-2-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60563404 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does Methyl 4-amino-2-nitrobenzoate interact with glutathione-related enzymes?
A1: The research paper primarily focuses on the inhibitory potential of this compound and its derivatives on two key glutathione-related enzymes: glutathione reductase (GR) and glutathione S-transferase (GST) []. While the exact mechanism of interaction isn't fully elucidated in the paper, in silico studies suggest that this compound demonstrates a strong binding affinity for the GST receptor []. This binding interaction likely interferes with the enzyme's normal function, potentially inhibiting its detoxification activity. Further experimental validation is needed to confirm this hypothesis and explore the specific molecular interactions involved.
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